![molecular formula C18H23N5O3S B5438386 4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5438386.png)
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-04971729 and belongs to the class of drugs called PDE4 inhibitors. The purpose of
作用機序
PF-04971729 is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, PF-04971729 increases the levels of cAMP and cGMP, which are important signaling molecules in various cellular processes. This leads to a range of biological effects, including anti-inflammatory, anti-tumor, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
PF-04971729 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, PF-04971729 has been shown to improve memory and cognitive function by increasing cAMP levels in the hippocampus and prefrontal cortex. In immunology, PF-04971729 has been shown to reduce cytokine production and inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells by inducing apoptosis and sensitizing them to chemotherapy.
実験室実験の利点と制限
One of the main advantages of PF-04971729 is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, PF-04971729 has been shown to have good bioavailability and pharmacokinetics, making it a promising drug candidate. However, one of the limitations of PF-04971729 is its potential for side effects, such as nausea and vomiting, which have been reported in clinical trials.
将来の方向性
There are several future directions for research on PF-04971729. One area of interest is the development of more potent and selective PDE4 inhibitors with fewer side effects. Additionally, further research is needed to explore the potential applications of PF-04971729 in other fields, such as cardiovascular disease and respiratory disease. Finally, more studies are needed to understand the long-term effects of PF-04971729 on biochemical and physiological processes.
合成法
The synthesis of PF-04971729 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 2-(4-methylpiperazin-1-yl)pyridine, which is then coupled with 4-(chlorosulfonyl)benzoic acid to produce 4-(chlorosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. The final step involves the reaction of this intermediate with ammonium hydroxide to produce PF-04971729.
科学的研究の応用
PF-04971729 has been studied extensively for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, PF-04971729 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, PF-04971729 has been shown to reduce inflammation and cytokine production, making it a potential therapeutic target for inflammatory diseases. In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-22-9-11-23(12-10-22)17-15(3-2-8-20-17)13-21-18(24)14-4-6-16(7-5-14)27(19,25)26/h2-8H,9-13H2,1H3,(H,21,24)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXUUGVTAZJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。